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molecular formula C4H7N5S B8497593 1-Methyl-4,6-diamino-1,3,5-triazine-2(1H)-thione

1-Methyl-4,6-diamino-1,3,5-triazine-2(1H)-thione

Cat. No. B8497593
M. Wt: 157.20 g/mol
InChI Key: VGSZEIJIMPZPKP-UHFFFAOYSA-N
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Patent
US05292733

Procedure details

To 12 of dry dimethylformamide were dissolved 1.52 g of diguanide and 1.1 g of methylisothiocyanate, and the solution was heated at 100° C. for 30 minutes to produce white precipitates. After filtering off the precipitates rapidly, the filtrate was added to 500 ml of ice water to produce precipitates, which was subsequently filtered and recrystalized with 25 ml of 50% ethanol to obtain 2 g of the title compound having the characteristics of:
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:7])([NH2:6])=[N:2][C:3]([NH2:5])=[NH:4].CN=[C:10]=[S:11].[CH3:12]N(C)C=O>>[NH2:6][C:1]1[N:2]=[C:3]([NH2:5])[N:4]([CH3:12])[C:10](=[S:11])[N:7]=1

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
C(=NC(=N)N)(N)N
Name
Quantity
1.1 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce white precipitates
FILTRATION
Type
FILTRATION
Details
After filtering off the
CUSTOM
Type
CUSTOM
Details
precipitates rapidly
ADDITION
Type
ADDITION
Details
the filtrate was added to 500 ml of ice water
CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
which was subsequently filtered
CUSTOM
Type
CUSTOM
Details
recrystalized with 25 ml of 50% ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(N(C(=N1)N)C)=S
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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